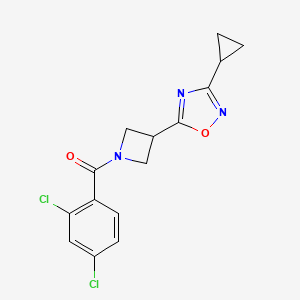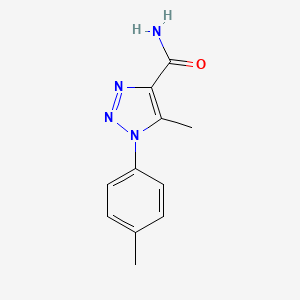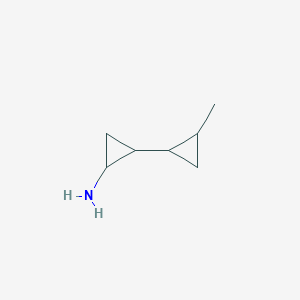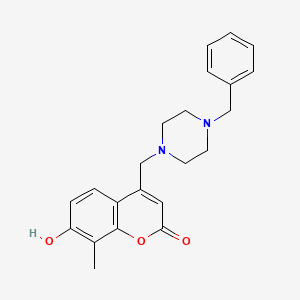
(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a cyclopropyl group, an oxadiazole ring, an azetidine ring, and a dichlorophenyl group. The presence of these groups could potentially give the compound interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxadiazole ring and the azetidine ring in separate steps, followed by their connection via a suitable coupling reaction. The dichlorophenyl group could be introduced via a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The cyclopropyl group and the oxadiazole ring could potentially impart some degree of rigidity to the molecule, while the azetidine ring and the dichlorophenyl group could contribute to its overall shape and size .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the oxadiazole ring might undergo reactions at the nitrogen atoms, while the dichlorophenyl group could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the oxadiazole ring could potentially affect its polarity and solubility .科学的研究の応用
Medicinal Applications
Anticancer Properties: Oxadiazole derivatives have demonstrated promising anticancer activity. Researchers have explored their potential as inhibitors of cancer cell growth. Specifically, they target key cellular pathways involved in cancer progression. For instance, some derivatives inhibit endothelin receptors (ET A and ET B ), which play a role in cell proliferation and apoptosis . Further studies are needed to optimize their efficacy and safety.
Vasodilators: Certain oxadiazole compounds act as vasodilators by relaxing blood vessels. Vasodilation improves blood flow and can be beneficial in conditions such as hypertension, angina, and heart failure. Researchers continue to investigate their pharmacological properties and potential clinical applications.
Anticonvulsants: Oxadiazoles have shown anticonvulsant activity in preclinical studies. They modulate neuronal excitability and may be useful in managing epilepsy and related disorders. However, clinical trials are necessary to validate their efficacy and safety.
Antidiabetic Agents: Some oxadiazole derivatives exhibit antidiabetic effects by enhancing insulin sensitivity or inhibiting enzymes involved in glucose metabolism. These compounds hold promise as adjunct therapies for diabetes management.
Miscellaneous Applications: Beyond the specific categories mentioned above, oxadiazoles find applications in diverse areas:
Energetic Behavior
Oxadiazole derivatives also exhibit interesting energetic behavior. Their derivatives have favorable oxygen balance and positive heat of formation, making them suitable for use in high-energy materials. These applications include propellants, explosives, and pyrotechnics. The 1,2,5-oxadiazole regioisomer (also known as furazan) and its derivatives have been extensively studied in this context .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(2,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c16-10-3-4-11(12(17)5-10)15(21)20-6-9(7-20)14-18-13(19-22-14)8-1-2-8/h3-5,8-9H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPCRLHGSACGJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2646802.png)


![2-[(Methoxyacetyl)amino]benzamide](/img/structure/B2646809.png)

![N-(3-bromophenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2646811.png)
![1-[2-cyano-3-(3-methyl-1H-imidazol-3-ium-1-yl)phenyl]-3-methyl-1H-imidazol-3-ium diiodide](/img/structure/B2646812.png)
![3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2646815.png)

![3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2646817.png)

![1-(4-Phenylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone](/img/structure/B2646820.png)
![N-[(4-Fluorophenyl)methyl]-2-(3-methyl-2,4-dioxo-1H-pyrimidin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2646821.png)
